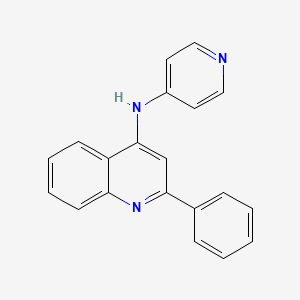
2-phenyl-N-pyridin-4-ylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic aromatic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is fused with a pyridine ring and a phenyl group, making it a versatile scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-pyridin-4-ylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps to introduce the pyridine and phenyl groups . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted quinolines, pyridines, and phenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
4-4’-Dipyridylamine: Utilized in coordination chemistry and materials science.
Tris(pyridin-4-yl)amine: Explored for its nonlinear optical properties.
Uniqueness: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine stands out due to its unique combination of a quinoline core with pyridine and phenyl groups, offering a versatile platform for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H15N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23) |
InChI Key |
VVIKRNRRCSGXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















